molecular formula C14H14N2O2S B12250722 N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide

N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide

Cat. No.: B12250722
M. Wt: 274.34 g/mol
InChI Key: MTHLJFDAUNLBTC-UHFFFAOYSA-N
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Description

N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-methyl-3-oxo-2-quinolin-8-ylsulfanylbutanamide

InChI

InChI=1S/C14H14N2O2S/c1-9(17)13(14(18)15-2)19-11-7-3-5-10-6-4-8-16-12(10)11/h3-8,13H,1-2H3,(H,15,18)

InChI Key

MTHLJFDAUNLBTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC)SC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-quinolinethiol with N-methyl-3-oxobutanamide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

Scientific Research Applications

N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-N-(8-quinolinyl)butanamide
  • 4-hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

N-methyl-3-oxo-2-(quinolin-8-ylsulfanyl)butanamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced activity or selectivity towards certain biological targets .

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